
2-(2-bromoethyl)tetrahydro-2H-Pyran
Overview
Description
2-(2-Bromoethyl)tetrahydro-2H-Pyran (2-BE-THP) is a heterocyclic compound belonging to the family of tetrahydropyrans. It is a colorless and volatile liquid with a sweet smell and a boiling point of 101°C. 2-BE-THP is a versatile chemical compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-BE-THP.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Related Compounds : 1-Bromo-3,3-bis(2-bromoethyl)octane, derived from tetrahydro-4H-pyran-4-one, demonstrates the versatility of tetrahydropyrans in synthesizing complex molecules (Bairamov, Douglass, & Kaszyński, 1998).
- Kinetics and Mechanism Studies : Studies on the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers reveal the chemical behavior and reaction pathways of related tetrahydro-2H-pyran compounds (Álvarez-Aular et al., 2018).
- Coupling Reactions : Tetrahydro-2H-pyran-2-ones undergo Pd(0)-catalyzed coupling reactions, offering potential in synthetic chemistry, especially in the synthesis of steroidal compounds (Liu & Meinwald, 1996).
Applications in Organic Chemistry
- Laboratory Synthesis and Teaching : Tetrahydro-2H-pyrans are used in educational settings to illustrate key concepts in organic chemistry, such as Markownikov Addition and protecting group strategies (Brisbois, Batterman, & Kragerud, 1997).
- Synthesis of Heterocyclic Compounds : 4H-Pyran-4-ones, related to 2-(2-bromoethyl)tetrahydro-2H-pyran, are valuable in producing biologically active compounds, including fungicides and herbicides (Shahrisa, Tabrizi, & Ahsani, 2000).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic building block in chemical synthesis .
Mode of Action
The mode of action of 2-(2-bromoethyl)tetrahydro-2H-Pyran is primarily through its reactivity as a brominated compound. The bromine atom in the molecule can be displaced by nucleophilic attack, making it a useful intermediate in organic synthesis .
Biochemical Pathways
It has been used in the preparation of tellurated heterocycles .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 153°c and a density of 1397 g/mL at 25°C .
Result of Action
Its reactivity as a brominated compound allows it to participate in various chemical reactions, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, its boiling point indicates that it can be volatilized at high temperatures .
Properties
IUPAC Name |
2-(2-bromoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXOVDMMOFKADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509976 | |
| Record name | 2-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77564-82-0 | |
| Record name | 2-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


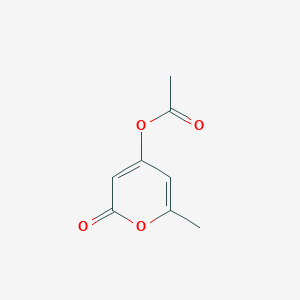
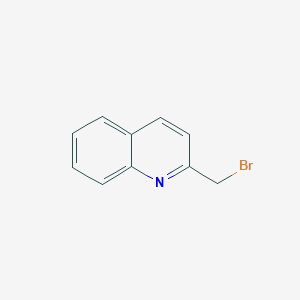
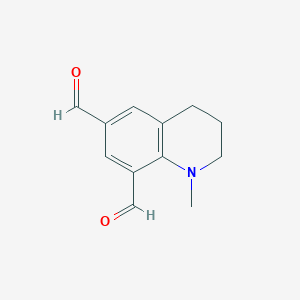
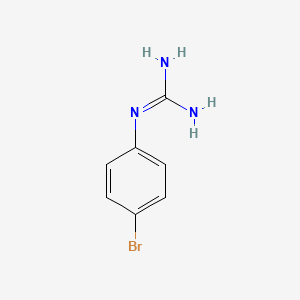


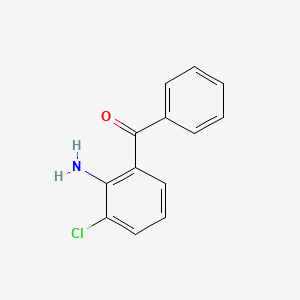
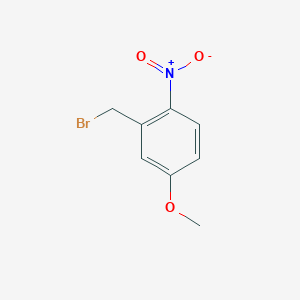
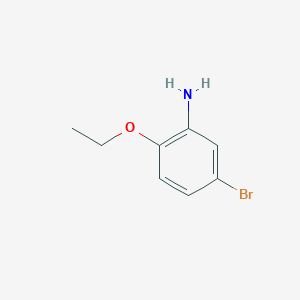

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

